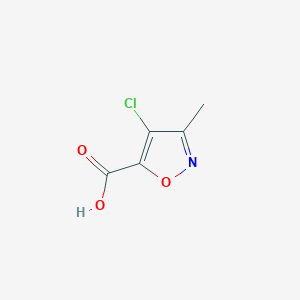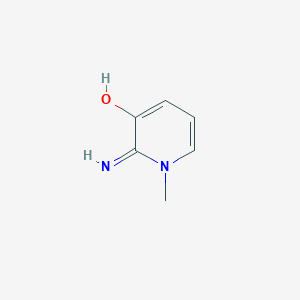![molecular formula C12H14N4O5 B008936 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one CAS No. 110851-56-4](/img/structure/B8936.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one, commonly known as 2'-deoxyinosine, is a nucleoside that plays a crucial role in DNA replication and repair. It is an essential component of the genetic material and is involved in various biological processes.
Mechanism Of Action
2'-deoxyinosine is incorporated into DNA during replication and repair, where it pairs with cytosine. It can also be incorporated into RNA during transcription, where it pairs with uracil. The presence of 2'-deoxyinosine in DNA can lead to mutations and DNA damage, which can have both positive and negative effects on biological processes.
Biochemical And Physiological Effects
The presence of 2'-deoxyinosine in DNA can lead to various biochemical and physiological effects, including altered DNA structure, increased susceptibility to DNA damage, and altered gene expression. Additionally, 2'-deoxyinosine has been shown to have immunomodulatory effects and to stimulate the production of cytokines.
Advantages And Limitations For Lab Experiments
2'-deoxyinosine has several advantages for lab experiments, including its ability to induce mutations and DNA damage, its use as a marker for oxidative stress and DNA damage, and its ability to be incorporated into DNA and RNA. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research involving 2'-deoxyinosine, including studying its role in DNA repair and mutagenesis, exploring its immunomodulatory effects, and investigating its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanisms underlying its biochemical and physiological effects and to develop new methods for its synthesis and handling.
Conclusion:
In conclusion, 2'-deoxyinosine is a nucleoside that plays a crucial role in DNA replication and repair. It has been widely used in scientific research to study various biological processes and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
Synthesis Methods
2'-deoxyinosine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of hypoxanthine with 2-deoxyribose in the presence of a catalyst, while the enzymatic synthesis involves the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) to catalyze the reaction between hypoxanthine and 2-deoxyribose-1-phosphate.
Scientific Research Applications
2'-deoxyinosine has been widely used in scientific research to study various biological processes, including DNA replication, repair, and mutagenesis. It is also used as a substrate for various enzymes, including DNA polymerases and reverse transcriptases. Additionally, 2'-deoxyinosine is used as a marker for oxidative stress and DNA damage.
properties
CAS RN |
110851-56-4 |
|---|---|
Product Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one |
Molecular Formula |
C12H14N4O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-1H-purin-6-one |
InChI |
InChI=1S/C12H14N4O5/c1-2-6-14-10-7(11(20)15-6)13-4-16(10)12-9(19)8(18)5(3-17)21-12/h2,4-5,8-9,12,17-19H,1,3H2,(H,14,15,20) |
InChI Key |
IIGNJLSNAPTWKD-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
synonyms |
2-Vinyl-9-[beta-d-ribofuranosyl]hypoxanthine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





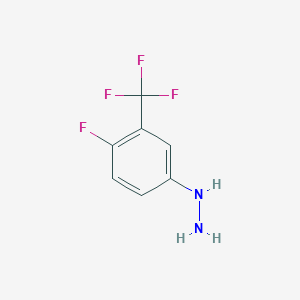
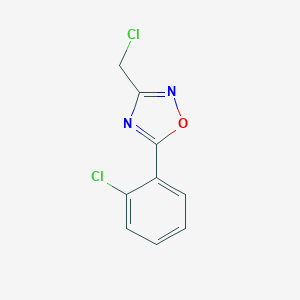
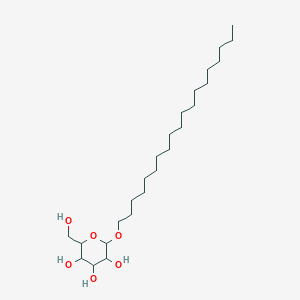
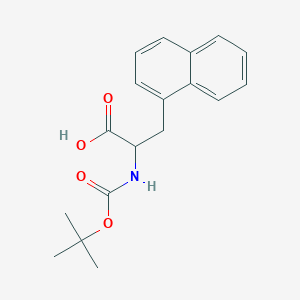

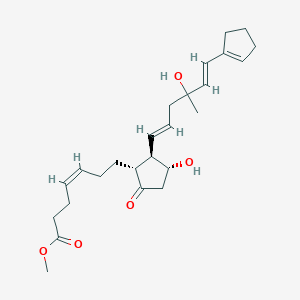

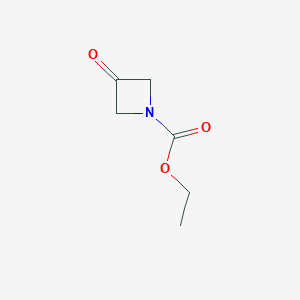
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
